4-Chloro-3,5-difluorobenzonitrile

Beschreibung

BenchChem offers high-quality 4-Chloro-3,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

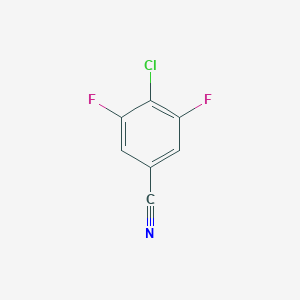

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWUCEPAGLEAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599085 | |

| Record name | 4-Chloro-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144797-57-9 | |

| Record name | 4-Chloro-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzonitrile (CAS No. 144797-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a key fluorinated building block in modern medicinal and agrochemical research. Its unique substitution pattern—a nitrile group for versatile transformations and halogen atoms that modulate physicochemical properties—makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Data

A summary of the key quantitative data for 4-Chloro-3,5-difluorobenzonitrile is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 144797-57-9 | [1] |

| Molecular Formula | C₇H₂ClF₂N | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Safety Information: 4-Chloro-3,5-difluorobenzonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of 4-Chloro-3,5-difluorobenzonitrile

The synthesis of 4-Chloro-3,5-difluorobenzonitrile can be achieved through several routes, with the Sandmeyer reaction being a prominent and adaptable method. This reaction allows for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halogens and nitriles. An alternative approach involves nucleophilic aromatic substitution (halogen exchange) on a suitable polychlorinated precursor.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol outlines a plausible synthetic route starting from 3,5-difluoroaniline.

Step 1: Diazotization of 3,5-difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,5-difluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C with vigorous stirring.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Chloro-de-diazoniation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-3,5-difluorobenzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3]

The EGFR Signaling Pathway

The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This includes receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the recruitment of downstream signaling proteins. These proteins, in turn, activate multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell growth, proliferation, and survival.

Small molecule EGFR inhibitors, often synthesized using scaffolds like 4-Chloro-3,5-difluorobenzonitrile, are designed to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth. The specific substitutions on the benzonitrile ring are critical for achieving high potency and selectivity for the target kinase.

Conclusion

4-Chloro-3,5-difluorobenzonitrile is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate in the development of targeted therapies such as kinase inhibitors. The synthetic routes to this compound are accessible, and its incorporation into drug candidates can significantly enhance their pharmacological properties. As research into targeted therapies continues to expand, the importance of specialized intermediates like 4-Chloro-3,5-difluorobenzonitrile is set to grow.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

Data Presentation

A summary of the key physical and chemical properties of 4-Chloro-3,5-difluorobenzonitrile is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₂N | N/A |

| Molecular Weight | 173.55 g/mol | [1] |

| Exact Mass | 172.984390 u | N/A |

| Appearance | Off-white to slight yellow solid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| Flash Point | 78.8 ± 25.9 °C | N/A |

| Refractive Index | 1.513 | N/A |

| Melting Point | Not explicitly available | N/A |

| Boiling Point | Not explicitly available | N/A |

| Water Solubility | Low (predicted) | N/A |

| Solubility in Organic Solvents | Soluble in polar organic solvents (predicted) | N/A |

Experimental Protocols

Standard methodologies are employed to determine the physical properties of organic compounds like 4-Chloro-3,5-difluorobenzonitrile. The following are detailed protocols for key experimental determinations.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

A small, measured amount of the solute (e.g., 10 mg of 4-Chloro-3,5-difluorobenzonitrile) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is then observed to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For more quantitative measurements, the amount of solute that dissolves in a given volume of solvent at a specific temperature can be determined gravimetrically.

Logical Workflow Visualization

To provide context for the utility of halogenated benzonitriles in chemical synthesis, the following diagram illustrates the synthesis of a related compound, 4-amino-3,5-difluorobenzonitrile. This workflow demonstrates a common synthetic transformation involving a cyanodehalogenation reaction.

Caption: Synthesis of 4-amino-3,5-difluorobenzonitrile.

References

4-Chloro-3,5-difluorobenzonitrile molecular weight

An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzonitrile

For professionals in research, chemical synthesis, and drug development, 4-Chloro-3,5-difluorobenzonitrile is a key fluorinated building block. Its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, makes a thorough understanding of its properties and reactions essential. This document provides a concise technical overview of its molecular characteristics, relevant experimental protocols, and synthetic applications.

Molecular and Physical Properties

The fundamental physicochemical properties of 4-Chloro-3,5-difluorobenzonitrile (CAS No: 144797-57-9) are summarized below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Weight | 173.55 g/mol [1][2] |

| Exact Mass | 172.9843831 u[3] |

| Molecular Formula | C₇H₂ClF₂N |

| Density | 1.4 ± 0.1 g/cm³[3] |

| Flash Point | 78.8 ± 25.9 °C[3] |

| Refractive Index | 1.513[3] |

| Topological Polar Surface Area | 23.8 Ų[3] |

| Purity | Typically ≥98%[1] |

Synthetic Applications and Experimental Protocols

4-Chloro-3,5-difluorobenzonitrile serves as a versatile intermediate in organic synthesis. One of its documented applications is as a starting material for the preparation of 4-chloro-3,5-difluoro-2-nitrobenzoic acid, a valuable precursor for biologically active compounds.[4][5]

Experimental Protocol: Synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid

This protocol details the nitration of 4-Chloro-3,5-difluorobenzonitrile, followed by a subsequent reaction to yield the final product.

Materials:

-

4-Chloro-3,5-difluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65%)

-

Sodium Nitrite (NaNO₂)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Ice

-

Water

Procedure:

-

A solution of 4-chloro-3,5-difluorobenzonitrile (5.0 g, 28.9 mmol) in concentrated H₂SO₄ (92.0 g) is prepared and stirred for 1 hour in an ice bath to cool.[3]

-

A nitrating mixture of concentrated HNO₃ (2.0 g) and concentrated H₂SO₄ (2.2 g) is added dropwise to the cooled solution.[3]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for 6 hours at approximately 10°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to 0°C in an ice bath.[3]

-

A solution of sodium nitrite (4.0 g in 25 mL of water) is then added dropwise.[3]

-

The mixture is subsequently stirred for 20 hours at 12°C, with progress again monitored by TLC.[3]

-

After cooling to room temperature, the mixture is extracted twice with ethyl acetate (2 x 20 mL).[3]

-

The combined organic phases are dried over anhydrous Na₂SO₄.[3]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography to afford the final product in high yield (94.9%).[3][5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid from 4-Chloro-3,5-difluorobenzonitrile.

Caption: Synthesis workflow for 4-chloro-3,5-difluoro-2-nitrobenzoic acid.

Safety and Handling

Halogenated benzonitriles, including 4-Chloro-3,5-difluorobenzonitrile, should be handled with care. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and all manipulations should be conducted in a well-ventilated chemical fume hood.[4]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4-Chloro-3,5-difluorobenzonitrile, a key intermediate in various chemical syntheses. The following sections detail the physicochemical properties, spectroscopic data, and experimental protocols essential for the unambiguous identification and characterization of this compound.

Physicochemical Properties

4-Chloro-3,5-difluorobenzonitrile is a solid organic compound with the molecular formula C₇H₂ClF₂N. Its molecular weight is 173.55 g/mol , and its CAS registry number is 144797-57-9.[1][2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-3,5-difluorobenzonitrile

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 144797-57-9 |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 206.7±35.0 °C at 760 mmHg |

| Flash Point | 78.8±25.9 °C |

| Refractive Index | 1.513 |

Spectroscopic Data for Structure Elucidation

The definitive structure of 4-Chloro-3,5-difluorobenzonitrile is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of aromatic compounds. For 4-Chloro-3,5-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information.

Due to the absence of protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be simple, likely showing only signals from any residual protons in the solvent or impurities. The key information for structure determination comes from the ¹³C and ¹⁹F NMR spectra.

Table 2: Predicted NMR Spectroscopic Data for 4-Chloro-3,5-difluorobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹³C | Predicted values | C1 (CN) | ||

| C2/C6 (C-H) | ||||

| C3/C5 (C-F) | ||||

| C4 (C-Cl) | ||||

| ¹⁹F | Predicted values | F at C3/C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-3,5-difluorobenzonitrile will exhibit characteristic absorption bands corresponding to the nitrile group and the substituted benzene ring.

Table 3: Expected Infrared Absorption Bands for 4-Chloro-3,5-difluorobenzonitrile

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) stretch | ~2230-2210 (strong) |

| C-F (Aryl fluoride) stretch | ~1300-1100 (strong) |

| C-Cl (Aryl chloride) stretch | ~1100-800 (medium) |

| C=C (Aromatic ring) stretch | ~1600-1450 (multiple bands) |

| C-H (Aromatic) stretch | ~3100-3000 (weak) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 4-Chloro-3,5-difluorobenzonitrile, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of chlorine.

Table 4: Expected Mass Spectrometry Data for 4-Chloro-3,5-difluorobenzonitrile

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 173 (100%) | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 175 (~32%) | Molecular ion with ³⁷Cl |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of 4-Chloro-3,5-difluorobenzonitrile

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3,5-difluorobenzonitrile in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals. The spectral width should be set to cover the expected chemical shift range for aromatic fluorine atoms.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of 4-Chloro-3,5-difluorobenzonitrile (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and significant fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 4-Chloro-3,5-difluorobenzonitrile, starting from the initial synthesis and purification to the final confirmation of the structure through spectroscopic analysis.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 4-Chloro-3,5-difluorobenzonitrile.

This comprehensive guide provides the foundational knowledge and methodologies for the successful structure elucidation of 4-Chloro-3,5-difluorobenzonitrile. The combination of these analytical techniques allows for an unambiguous confirmation of its molecular structure, which is crucial for its application in research and development.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The solubility of such a compound is a critical physicochemical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in drug development. This guide aims to provide a foundational understanding of the solubility characteristics of 4-chloro-3,5-difluorobenzonitrile and the methodologies to quantitatively determine them.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of 4-chloro-3,5-difluorobenzonitrile can be inferred from its structure and the known solubility of analogous compounds such as benzonitrile and other halogenated benzonitriles. The presence of the polar nitrile group (-C≡N) and the electronegative halogen atoms (Cl, F) suggests that the molecule possesses a significant dipole moment. However, the aromatic benzene ring is nonpolar. This dual character indicates that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of 4-Chloro-3,5-difluorobenzonitrile in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar nitrile group and the halogenated aromatic ring. DMSO is recognized as a powerful, highly polar, and water-miscible organic liquid capable of dissolving many challenging components.[1] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While the polar nitrile and halogen groups can form hydrogen bonds with protic solvents, the hydrophobic nature of the benzene ring will limit solubility. Structurally similar 4-chlorobenzonitrile exhibits low solubility in water.[2] The safety data sheet for 3,5-difluorobenzonitrile indicates it is soluble in methanol, suggesting 4-chloro-3,5-difluorobenzonitrile may also have some solubility in this solvent.[3] |

| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will interact favorably with these solvents through van der Waals forces. Benzonitrile, a related compound, shows excellent solubility in non-polar organic solvents like hexane and benzene.[4] |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining accurate and reproducible solubility data. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials:

-

4-Chloro-3,5-difluorobenzonitrile (solid)

-

Selected solvents of high purity

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of 4-chloro-3,5-difluorobenzonitrile to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-chloro-3,5-difluorobenzonitrile in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

3.2. Data Presentation

The quantitative data obtained should be summarized in a clear and structured table.

Table 2: Exemplar Quantitative Solubility Data Table for 4-Chloro-3,5-difluorobenzonitrile

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetonitrile | 25 | Data | Data | Shake-Flask/HPLC |

| e.g., Methanol | 25 | Data | Data | Shake-Flask/HPLC |

| e.g., Water | 25 | Data | Data | Shake-Flask/HPLC |

| e.g., Toluene | 25 | Data | Data | Shake-Flask/GC |

| e.g., Acetonitrile | 37 | Data | Data | Shake-Flask/HPLC |

| e.g., Methanol | 37 | Data | Data | Shake-Flask/HPLC |

| e.g., Water | 37 | Data | Data | Shake-Flask/HPLC |

| e.g., Toluene | 37 | Data | Data | Shake-Flask/GC |

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

4.2. Factors Influencing Solubility

The solubility of 4-chloro-3,5-difluorobenzonitrile is a multifactorial property. The diagram below outlines the logical relationships between the key influencing factors.

Caption: Key Factors Affecting the Solubility of an Organic Compound.

Conclusion

While direct quantitative solubility data for 4-chloro-3,5-difluorobenzonitrile is currently sparse in the public domain, a qualitative understanding of its solubility can be derived from its molecular structure and comparison with analogous compounds. For researchers and drug development professionals, the experimental determination of this property is essential. The standardized shake-flask method, coupled with a reliable analytical technique such as HPLC or GC, provides a robust framework for obtaining the precise solubility data required for process optimization, formulation development, and regulatory submissions.

References

In-Depth Technical Guide: Material Safety Data Sheet for 4-Chloro-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 4-Chloro-3,5-difluorobenzonitrile (CAS No. 144797-57-9). The information is compiled from various safety data sheets and is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. While specific quantitative toxicological data for this exact compound is not publicly available, this guide outlines the known hazards and provides detailed experimental protocols based on standardized OECD guidelines for assessing chemical safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Chloro-3,5-difluorobenzonitrile is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 206.7 ± 35.0 °C at 760 mmHg |

| Flash Point | 78.8 ± 25.9 °C |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C |

| LogP | 2.08 |

Hazard Identification and Classification

4-Chloro-3,5-difluorobenzonitrile is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Principle: A stepwise procedure is used with a limited number of animals. The method is based on the principle that the toxic response of a small group of animals can be used to predict the toxicity in a larger population.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed with the starting dose.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased.

-

The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS category.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep and coma.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is evaluated at specific intervals.

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area (approximately 6 cm²) of the dorsal skin of the animal.

-

0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the residual test substance is removed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to assess the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.

-

Animal Model: Healthy young adult albino rabbits are commonly used.

-

Procedure:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

Visualization of Safety Procedures and Workflows

The following diagrams illustrate key safety-related workflows and logical relationships for handling 4-Chloro-3,5-difluorobenzonitrile.

Spectroscopic Profile of 4-Chloro-3,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-difluorobenzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for 4-Chloro-3,5-difluorobenzonitrile. These predictions are derived from established chemical shift correlations, group frequency charts, and mass spectrometry fragmentation patterns of halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.5 - 7.8 | Triplet | ~ 2-3 Hz | H-2, H-6 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C-3, C-5 |

| ~ 135 - 140 | C-4 |

| ~ 120 - 125 (t) | C-2, C-6 |

| ~ 115 - 120 | C-1 |

| ~ 115 (t) | CN |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2240 | Strong | C≡N stretch |

| ~ 1580 - 1620 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1450 - 1500 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 850 - 950 | Strong | C-H out-of-plane bend |

| ~ 700 - 800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 173 | ~100% | [M]⁺ (with ³⁵Cl) |

| 175 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 148 | Variable | [M-CN]⁺ |

| 138 | Variable | [M-Cl]⁺ |

| 112 | Variable | [M-CN-Cl]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid aromatic nitriles like 4-Chloro-3,5-difluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-3,5-difluorobenzonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range that covers the expected chemical shifts for aromatic protons (e.g., 0-10 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range that covers the expected chemical shifts for aromatic and nitrile carbons (e.g., 0-180 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Chloro-3,5-difluorobenzonitrile powder directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard).

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the isotopic pattern characteristic of a chlorine-containing compound ([M+2]⁺).

-

Identify the major fragment ions and propose fragmentation pathways to support the molecular structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4-Chloro-3,5-difluorobenzonitrile.

Caption: Workflow for the spectroscopic characterization of 4-Chloro-3,5-difluorobenzonitrile.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3,5-difluorobenzonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3,5-difluorobenzonitrile and its key derivatives. Due to the limited availability of directly published spectra for 4-Chloro-3,5-difluorobenzonitrile, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This guide also explores the synthesis and predicted ¹H NMR characteristics of a significant derivative, 4-amino-3,5-difluorobenzonitrile, offering a comparative analysis.

Predicted ¹H NMR Spectrum of 4-Chloro-3,5-difluorobenzonitrile

The structure of 4-Chloro-3,5-difluorobenzonitrile features a benzene ring substituted with a cyano group, a chlorine atom, and two fluorine atoms. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

The chemical shift of these protons is influenced by the electronic effects of the substituents. The cyano (-CN), chloro (-Cl), and fluoro (-F) groups are all electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.33 ppm). The two equivalent aromatic protons will appear as a single signal, which will be split by the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-3,5-difluorobenzonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.50 - 7.70 | Triplet (t) | 3JH-F ≈ 8-10 | 2H |

¹H NMR Spectrum of 4-Amino-3,5-difluorobenzonitrile: A Key Derivative

A notable derivative is 4-amino-3,5-difluorobenzonitrile, which can be synthesized from 4-bromo-2,6-difluoroaniline.[1] The introduction of the strongly electron-donating amino (-NH₂) group in place of the chloro group significantly alters the electronic environment of the aromatic ring, leading to a shielding effect on the remaining aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-Amino-3,5-difluorobenzonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 6.50 - 6.70 | Triplet (t) | 3JH-F ≈ 9-11 | 2H |

| -NH₂ | 4.00 - 5.00 | Broad Singlet (br s) | - | 2H |

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H NMR spectra of these compounds is crucial for accurate and reproducible results.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified benzonitrile derivative.

-

Solvent Selection: A suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.[2][3] The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:[2][3]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for aromatic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

Visualizing NMR Analysis Logic

The following diagrams illustrate the key concepts in the ¹H NMR analysis of these compounds.

Caption: Factors influencing proton chemical shift.

Caption: Predicted ¹H NMR splitting pattern.

Caption: Workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-difluorobenzonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-difluorobenzonitrile is a versatile reagent in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, facilitating the displacement of the chloro group by a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of 4-chloro-3,5-difluorobenzonitrile with common nucleophilic partners, including amines, alkoxides, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in the synthesis of novel molecules for pharmaceutical and materials science applications.

Core Principles of Reactivity

The reactivity of 4-chloro-3,5-difluorobenzonitrile is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitrile (-CN) group and the two fluorine atoms significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Figure 1. Generalized mechanism for the SNAr reaction of 4-Chloro-3,5-difluorobenzonitrile.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile and fluorine groups. In the subsequent step, the leaving group (chloride ion, Cl⁻) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Reactions with Amine Nucleophiles

The reaction of 4-chloro-3,5-difluorobenzonitrile with primary and secondary amines is a common method for the synthesis of 4-amino-3,5-difluorobenzonitrile derivatives. These products are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (by Analogy)

The following protocol describes the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline. Although the starting material differs, the reaction conditions for the cyanation and subsequent purification are relevant for the analogous reaction starting from the chloro-derivative.

Experimental Protocol:

To a suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) in dimethylformamide (DMF, 500 mL) is added copper(I) cyanide (CuCN, 64.5 g, 720 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, 18% aqueous ammonium hydroxide (NH₄OH, 2 L) is added, and the resulting solution is filtered. The filtrate is extracted with ethyl acetate (4 x 750 mL). The combined organic layers are washed with 18% NH₄OH, deionized water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure, and the residue is purified by passing it through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the product.[1]

Workflow for the Synthesis of 4-Amino-3,5-difluorobenzonitrile:

Figure 2. Experimental workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.

| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |

| 4-Bromo-2,6-difluoroaniline | CuCN | DMF | Reflux | 24 h | 42% |

Table 1. Quantitative data for the synthesis of 4-amino-3,5-difluorobenzonitrile from a related starting material.[1]

Reactions with Alkoxide Nucleophiles

The reaction of 4-chloro-3,5-difluorobenzonitrile with alkoxides, such as sodium methoxide or ethoxide, is expected to yield the corresponding 4-alkoxy-3,5-difluorobenzonitriles. These ether derivatives are of interest in medicinal chemistry and materials science. While specific experimental data for this reaction is not detailed in the available literature, reactions of similar activated aryl chlorides provide a basis for predicting suitable conditions.

It is anticipated that the reaction would proceed smoothly in the corresponding alcohol as the solvent or in an aprotic polar solvent like DMF or DMSO at elevated temperatures. The use of a strong base is necessary to generate the alkoxide in situ if starting from the alcohol.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction of 4-chloro-3,5-difluorobenzonitrile with thiols, in the presence of a base, or with pre-formed thiolates (e.g., sodium thiophenoxide) is expected to produce 4-(thioether)-3,5-difluorobenzonitriles. These compounds can serve as precursors for further functionalization.

Detailed experimental protocols and quantitative data for the reaction of 4-chloro-3,5-difluorobenzonitrile with thiol nucleophiles are not explicitly available in the reviewed literature. However, the general principles of SNAr reactions with thiols suggest that the reactions would likely proceed under mild conditions, given the high nucleophilicity of thiolates.

Halogen Exchange Reactions

In some cases, under forcing conditions with a fluoride source, the chloro-substituent can be displaced by fluoride in a halogen exchange reaction. For instance, the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using potassium fluoride at high temperatures in a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) has been reported, with 3-chloro-4-fluorobenzonitrile identified as an intermediate.[2] This suggests that under similar conditions, 4-chloro-3,5-difluorobenzonitrile could potentially undergo halogen exchange to form tetrafluorobenzonitrile.

Reaction Pathway for Halogen Exchange:

Figure 3. Halogen exchange reaction pathway for a related dichlorobenzonitrile.

Conclusion

4-Chloro-3,5-difluorobenzonitrile is a highly reactive substrate for nucleophilic aromatic substitution. The presence of the activating nitrile and fluoro groups facilitates the displacement of the chloro group by a range of nucleophiles, including amines, alkoxides, and thiols. While specific quantitative data and detailed protocols for all these reactions are not extensively documented in publicly available literature, the general principles of SNAr reactions and data from analogous systems provide a strong foundation for developing synthetic procedures. Further research to quantify the reactivity with a broader scope of nucleophiles would be beneficial for expanding the utility of this versatile building block in chemical synthesis.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

The Versatility of 4-Chloro-3,5-difluorobenzonitrile: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of designing advanced materials and developing novel therapeutics. The unique electronic properties of fluorine can significantly influence a molecule's reactivity, conformation, and biological activity. Among the array of fluorinated building blocks, 4-Chloro-3,5-difluorobenzonitrile stands out as a versatile and valuable intermediate. Its trifunctional nature, featuring a nitrile group, a chlorine atom, and two fluorine atoms on a benzene ring, offers a multitude of synthetic possibilities for the construction of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-Chloro-3,5-difluorobenzonitrile as a key chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-3,5-difluorobenzonitrile is presented in the table below, providing essential data for its handling and use in synthetic protocols.

| Property | Value |

| CAS Number | 144797-57-9 |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-62 °C |

| Boiling Point | 206.7±35.0 °C at 760 mmHg |

| Purity | ≥98% |

Synthesis of 4-Chloro-3,5-difluorobenzonitrile

The synthesis of 4-Chloro-3,5-difluorobenzonitrile can be achieved through various synthetic routes. A common and effective method involves the Sandmeyer reaction, starting from the readily available 3,5-difluoroaniline. This classical transformation provides a reliable pathway to introduce the chloro and cyano functionalities onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Proposed)

This protocol describes a plausible synthetic route based on established Sandmeyer reaction procedures.

Step 1: Diazotization of 3,5-difluoroaniline

-

In a reaction vessel, dissolve 3,5-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Chloro-de-diazoniation

-

In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution, maintaining the temperature between 0-10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of nitrogen gas should be observed.

Step 3: Cyanation

-

To the resulting solution containing the chlorinated intermediate, add a solution of sodium cyanide or potassium cyanide (1.5 eq.) in water.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-Chloro-3,5-difluorobenzonitrile.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Key Reactions and Applications

The synthetic utility of 4-Chloro-3,5-difluorobenzonitrile lies in its ability to undergo a variety of chemical transformations, making it a valuable precursor for a range of functionalized molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the position of the chlorine atom. This reaction is a powerful tool for introducing various nucleophiles, such as amines, alcohols, and thiols.

A key transformation is the displacement of the chlorine atom with an amino group, yielding 4-amino-3,5-difluorobenzonitrile, a crucial intermediate for many pharmaceutical compounds.

Experimental Protocol: Amination of 4-Chloro-3,5-difluorobenzonitrile

-

In a sealed reaction vessel, combine 4-Chloro-3,5-difluorobenzonitrile (1.0 eq.), a source of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent), and a catalyst if necessary (e.g., a copper-based catalyst).

-

Heat the mixture to a temperature typically ranging from 100 to 150 °C.

-

Maintain the reaction under pressure and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, carefully vent the reaction vessel.

-

Extract the product with an organic solvent, wash with water, and dry the organic phase.

-

Purify the product by column chromatography to yield 4-amino-3,5-difluorobenzonitrile.

A similar procedure starting from 4-bromo-2,6-difluoroaniline has been reported to proceed in high yield[1].

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 4-bromo-2,6-difluoroaniline | CuCN | DMF | Reflux, 24h | 4-amino-3,5-difluorobenzonitrile | Not specified[1] |

Application in the Synthesis of Kinase Inhibitors

The 3,5-difluorophenyl motif is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. 4-Chloro-3,5-difluorobenzonitrile serves as a key starting material for introducing this important structural element.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and ALK, and is used in the treatment of various cancers.[2][3][4] The synthesis of Entrectinib involves the coupling of a substituted indazole core with a side chain containing a 3,5-difluorobenzyl group.[2][3] 4-Chloro-3,5-difluorobenzonitrile can be envisioned as a precursor to the key intermediate, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

The following diagram illustrates a plausible synthetic pathway starting from 4-Chloro-3,5-difluorobenzonitrile.

Caption: Plausible synthetic route to a key Entrectinib intermediate.

TRK Signaling Pathway and Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4][5] In several types of cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive tumor growth and survival.[4][6] Entrectinib and other TRK inhibitors act by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its downstream signaling.

The following diagram illustrates the simplified TRK signaling pathway and the point of inhibition by a TRK inhibitor like Entrectinib.

Caption: TRK signaling pathway and the mechanism of TRK inhibitors.

Conclusion

4-Chloro-3,5-difluorobenzonitrile is a highly versatile and valuable chemical building block with significant applications in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through reactions such as nucleophilic aromatic substitution, making it an ideal starting material for the preparation of key intermediates in the pharmaceutical and agrochemical industries. The incorporation of the 3,5-difluorophenyl moiety, facilitated by this building block, is a proven strategy for enhancing the biological activity of drug candidates, as exemplified by its relevance to the synthesis of potent kinase inhibitors like Entrectinib. This technical guide provides a foundational understanding of the synthesis, reactivity, and application of 4-Chloro-3,5-difluorobenzonitrile, empowering researchers and scientists to leverage its full potential in their synthetic endeavors.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 3. Entrectinib synthesis - chemicalbook [chemicalbook.com]

- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Derivatives from 4-Chloro-3,5-difluorobenzonitrile

Introduction

4-Chloro-3,5-difluorobenzonitrile is a versatile fluorinated aromatic building block crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct reactive sites—the nitrile group, the chloro substituent, and the activated aromatic ring—allows for a variety of chemical transformations. The electron-withdrawing nature of the nitrile and fluorine substituents activates the chlorine atom for nucleophilic aromatic substitution (SNAr). Additionally, the chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitrile group itself can be transformed into other valuable functional groups, including carboxylic acids and amines. These characteristics make 4-Chloro-3,5-difluorobenzonitrile a highly sought-after intermediate for creating diverse molecular scaffolds.

Key Synthetic Pathways

The primary synthetic routes for derivatizing 4-Chloro-3,5-difluorobenzonitrile involve nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling reactions, and chemical modification of the nitrile group. These pathways provide access to a wide array of substituted benzonitrile analogs, which are precursors to bioactive compounds and advanced materials.

Caption: Key synthetic pathways from 4-Chloro-3,5-difluorobenzonitrile.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the chlorine atom by an amine nucleophile. The electron-withdrawing groups ortho and para to the chlorine facilitate this reaction.[1][2]

Materials:

-

4-Chloro-3,5-difluorobenzonitrile

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-Chloro-3,5-difluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and the amine (1.2 eq).

-

Add a suitable volume of DMSO to dissolve the reactants (approx. 0.1 M concentration of the starting material).

-

Equip the flask with a reflux condenser and stir the mixture at 80-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired 4-amino-3,5-difluorobenzonitrile derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation between 4-Chloro-3,5-difluorobenzonitrile and an arylboronic acid.[4][5]

Materials:

-

4-Chloro-3,5-difluorobenzonitrile

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

2 M aqueous potassium carbonate (K₂CO₃) solution

-

Toluene or 1,4-Dioxane

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

To the flask, add 4-Chloro-3,5-difluorobenzonitrile (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (0.03 eq).

-

Add toluene and the 2 M aqueous K₂CO₃ solution. The solvent ratio is typically 2:1 organic to aqueous.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain the 4-aryl-3,5-difluorobenzonitrile product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Hydrolysis of the Nitrile Group

This protocol describes the conversion of the nitrile functionality to a carboxylic acid using basic hydrolysis, adapted from a procedure for a similar compound.[6]

Materials:

-

4-Chloro-3,5-difluorobenzonitrile

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, suspend 4-Chloro-3,5-difluorobenzonitrile (1.0 eq) in 1 M aqueous sodium hydroxide solution.

-

Heat the resulting solution to reflux (approx. 100 °C) for 24 hours.

-

Cool the reaction to room temperature.

-

Carefully add concentrated HCl dropwise to the reaction mixture until the pH is acidic (~pH 1). The product will precipitate.

-

Extract the product into ethyl acetate (repeat three times).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under vacuum to obtain 4-Chloro-3,5-difluorobenzoic acid.

Quantitative Data Summary

The following table summarizes representative reaction outcomes for derivatives of halogenated benzonitriles. While specific yield data for 4-Chloro-3,5-difluorobenzonitrile is not widely published, these examples from closely related structures provide valuable benchmarks for expected outcomes.

| Starting Material | Reaction Type | Key Reagents | Conditions | Product | Yield (%) | Reference |

| 3,4-Dichlorobenzonitrile | Halogen Exchange (SNAr) | KF, Ph₄PBr, DMI | Reflux, 6h | 3-Chloro-4-fluorobenzonitrile | 23% | [7] |

| 3,4-Dichlorobenzonitrile | Halogen Exchange (SNAr) | KF, Ph₄PBr, DMI | Reflux, 6h | 3,4-Difluorobenzonitrile | 65% | [7] |

| 4-Bromo-2,6-difluoroaniline | Cyanation (SNAr type) | CuCN, DMF | Reflux, 24h | 4-Amino-3,5-difluorobenzonitrile | - | [6] |

| 4-Amino-3,5-difluorobenzonitrile | Nitrile Hydrolysis | 1M NaOH, then HCl | Reflux, 24h | 4-Amino-3,5-difluorobenzoic acid | 84.2% | [6] |

| 3,5-Dichloro-1,2,4-thiadiazole | Suzuki Coupling | 4-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | RT, 24h | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77% | [8] |

References

- 1. vapourtec.com [vapourtec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. audreyli.com [audreyli.com]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1][2] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Chloro-3,5-difluorobenzonitrile, a valuable building block in medicinal chemistry due to its unique electronic and structural properties.

4-Chloro-3,5-difluorobenzonitrile is an electron-deficient aryl chloride, a class of substrates that can be challenging to activate in Suzuki-Miyaura couplings compared to their bromide or iodide counterparts.[1] However, the presence of the electron-withdrawing nitrile and fluoro groups can facilitate the crucial oxidative addition step in the catalytic cycle.[1] This note will detail protocols that have proven effective for the coupling of similar electron-deficient aryl chlorides.

General Reaction Scheme

The Suzuki-Miyaura coupling of 4-Chloro-3,5-difluorobenzonitrile with a generic arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling of 4-Chloro-3,5-difluorobenzonitrile.

Data Presentation: Comparative Protocols for Suzuki-Miyaura Coupling of Aryl Chlorides

The following table summarizes various Suzuki-Miyaura coupling protocols successfully applied to aryl chlorides, including those with similar electronic properties to 4-Chloro-3,5-difluorobenzonitrile. This data provides a valuable starting point for reaction optimization.

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Phenylboronic acid | [IPr·H][Pd(η3-cin)Cl2] (0.5) | - | K2CO3 | Ethanol | 60 | 5 | 89 | [3] |

| 3,5-Dichlorobenzonitrile | (3-Methoxyphenyl)boronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O/MeOH | Reflux | N/A | High | [4] |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 (0.5) | Triazolium Salt (1) | K2CO3 | 1,4-Dioxane | 100 | N/A | 47 | [5] |

| Dichloroacetophenones | Phenylboronic acid | Pd(OAc)2 (2) | DavePHOS (4) | K3PO4 | 1,4-Dioxane | 100 | 12 | High | [6] |

| 3-Bromobenzonitrile | (3,5-Dichlorophenyl)boronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Ethanol/H2O | 80-90 | 8-12 | N/A | [7] |

Experimental Protocols

The following is a detailed experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for 4-Chloro-3,5-difluorobenzonitrile.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid [3]

This protocol has been successfully applied to 4-chlorobenzonitrile, a close structural analog of 4-Chloro-3,5-difluorobenzonitrile.

Materials:

-

4-Chlorobenzonitrile (1.0 mmol, 137.6 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

[IPr·H][Pd(η3-cin)Cl2] (0.005 mmol, 3.4 mg)

-

Potassium Carbonate (K2CO3) (1.5 mmol, 207.3 mg)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 4-chlorobenzonitrile, phenylboronic acid, [IPr·H][Pd(η3-cin)Cl2], and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (repeat three times).

-

Add ethanol to the flask via syringe.

-

Heat the reaction mixture to 60 °C and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane (10 mL) and filter through a pad of silica gel to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway (Catalytic Cycle)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-Chloro-3,5-difluorobenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals